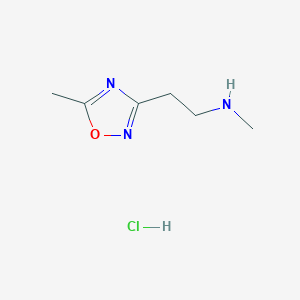

N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-5-8-6(9-10-5)3-4-7-2;/h7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCWUXSPRIYFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255717-81-7 | |

| Record name | 1,2,4-Oxadiazole-3-ethanamine, N,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride involves the reaction of methyl ethylenediamine with 5-methyl-1,2,4-oxadiazol-3-one . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up with appropriate modifications to accommodate larger quantities and ensure consistent quality and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired reaction and the nature of the reagents involved.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For example, related compounds have shown percent growth inhibitions (PGIs) against various cancer cell lines, suggesting a promising avenue for drug development .

| Cancer Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

Neuropharmacology

Recent studies have explored the use of oxadiazole derivatives in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves inhibiting tau protein aggregation, which is implicated in neurodegeneration .

Case Study: Alzheimer's Disease

A study demonstrated that compounds similar to N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride could inhibit tau oligomerization, potentially offering therapeutic benefits for tauopathies.

Materials Science

The compound can serve as a building block for synthesizing advanced materials with tailored properties:

- Polymers and Coatings : Its chemical structure allows for incorporation into polymer matrices, enhancing mechanical and thermal properties.

Proposed Mechanisms:

- Enzyme Inhibition : Compounds may inhibit enzymes critical for cancer cell proliferation.

- Receptor Modulation : Interaction with receptors involved in neurodegenerative processes may alter signaling pathways.

Wirkmechanismus

The mechanism of action of N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride

- CAS Number : 1255717-81-7

- Molecular Formula : C₆H₁₂ClN₃O

- Molecular Weight : 177.63 g/mol

- Purity : >95% (as per analytical certificates) .

Structural Features :

The compound consists of a 1,2,4-oxadiazole ring substituted with a methyl group at position 5, linked to an ethylamine backbone where the terminal amine is methylated. The hydrochloride salt enhances stability and solubility .

Applications :

Primarily used in research settings for pharmacological and antimicrobial studies. Its structural simplicity makes it a scaffold for developing derivatives with enhanced bioactivity .

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The 1,2,4-oxadiazole core and ethylamine side chain are common features among analogs. Key differences lie in substituents at the oxadiazole ring and modifications to the amine group:

Biologische Aktivität

N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride (CAS No. 933727-96-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₂ClN₃O

- Molecular Weight : 177.63 g/mol

- CAS Number : 933727-96-9

The compound features a methylated oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit the growth of various bacterial strains. The presence of electron-donating groups like methyl enhances this activity by stabilizing the compound's structure and increasing its solubility in biological systems .

Antitumor Activity

The antitumor potential of N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride has been investigated in various studies. The compound has demonstrated cytotoxic effects against cancer cell lines, particularly through mechanisms involving apoptosis induction and cell cycle arrest. For example, a study reported that oxadiazole derivatives exhibited IC₅₀ values in the low micromolar range against several cancer cell lines, indicating potent antitumor effects .

The biological activity of N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : The compound can disrupt normal cell cycle progression, leading to increased cell death in malignant cells.

Case Studies

- Antitumor Efficacy : A recent study evaluated the efficacy of various oxadiazole derivatives against human melanoma cells. The results indicated that compounds similar to N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride exhibited significant growth inhibition (IC₅₀ < 10 µM) compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Activity : Another study assessed the antimicrobial properties of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that these compounds could effectively inhibit bacterial growth with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride?

- Methodology : Key steps include (1) formation of the 1,2,4-oxadiazole ring via condensation of amidoximes with activated carbonyl groups (e.g., using dimethylacetamide dimethyl acetal at 100°C) , and (2) reductive amination for the ethylamine backbone (e.g., NaBH3CN with NH4OAc in EtOH/MeOH under reflux) . Purification often involves flash chromatography or recrystallization from aqueous methanol .

Q. How can structural characterization be rigorously validated for this compound?

- Methodology : Use a combination of techniques:

- NMR : Confirm methyl groups (e.g., N-methyl at δ ~2.3 ppm, oxadiazole protons at δ ~6.5–8.5 ppm) and ethylamine backbone connectivity.

- Mass Spectrometry : Exact mass (e.g., MW 207.06 for the free base; HCl salt adds 36.46 Da) .

- HPLC-PDA : Assess purity (>97% as per pharmacopeial standards) .

Q. What solubility and formulation challenges arise with this hydrochloride salt?

- Methodology :

- Solubility Screening : Test in DMSO (up to 10 mg/mL) and aqueous buffers (pH 1–7.4) .

- Salt Stability : Monitor hygroscopicity under controlled humidity (e.g., 25°C/60% RH) using TGA/DSC .

Advanced Research Questions

Q. How does this compound interact with 5-HT1B/1D receptors, and what experimental assays validate its selectivity?

- Methodology :

- Radioligand Binding Assays : Use [³H]GR 125743 (5-HT1B/1D antagonist) in rat/guinea pig brain membranes. Reported pKi values >8.5 indicate high affinity .

- Selectivity Profiling : Compare binding against 5-HT1A, 5-HT2C (IC50 >100-fold higher) via competitive displacement assays .

Q. What synthetic routes enable enantioselective preparation of this compound?

- Methodology :

- Chiral Resolution : Use (+)- or (-)-di-p-toluoyl-D-tartaric acid for diastereomeric salt formation .

- Asymmetric Catalysis : Employ Pd-catalyzed coupling with chiral ligands (e.g., BINAP) for stereocenter introduction .

Q. How does metabolic stability impact its pharmacokinetic profile?

- Methodology :

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) + NADPH. Monitor parent compound depletion via LC-MS/MS .

- CYP Inhibition Screening : Assess CYP3A4/2D6 inhibition potential using fluorescent probes .

Q. What in vivo models are suitable for evaluating CNS penetration and efficacy?

- Methodology :

- Rodent Pharmacokinetics : Administer IV/PO doses (1–10 mg/kg) to measure brain-to-plasma ratios (AUC0–24h) .

- Behavioral Models : Use forced swim test (FST) for antidepressant-like activity or migraine models (e.g., nitroglycerin-induced hyperalgesia) .

Q. How can structure-activity relationships (SAR) guide optimization of the oxadiazole moiety?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.